Methyl 5-ethyl-2-pyridine-carboxylate
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Overview
Description
Methyl 5-ethyl-2-pyridine-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an ethyl group at the 5-position and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-ethyl-2-pyridine-carboxylate can be synthesized through several methods. One common approach involves the reaction of 5-ethylpyridine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.
Industrial Production Methods: Industrial production of this compound often employs the Chichibabin reaction, which involves the condensation of aldehydes in the presence of ammonia. This method is carried out at elevated temperatures and pressures, typically around 200-300°C and 12-13 MPa, respectively . The use of paraldehyde as a reactant helps manage the reaction and avoid unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-ethyl-2-pyridine-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: 5-ethylpyridine-2-carboxylic acid.
Reduction: 5-ethylpyridine-2-methanol.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 5-ethyl-2-pyridine-carboxylate has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: this compound is used in the production of resins and other polymeric materials.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-2-pyridine-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The pyridine ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
2-methyl-5-ethylpyridine: Similar structure but lacks the ester group.
5-ethylpyridine-2-carboxylic acid: The carboxylic acid derivative of Methyl 5-ethyl-2-pyridine-carboxylate.
2-methyl-5-vinylpyridine: Contains a vinyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a carboxylate ester group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 5-ethylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-5-8(10-6-7)9(11)12-2/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRIMSFIKIBYSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652646 |
Source
|
Record name | Methyl 5-ethylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13509-14-3 |
Source
|
Record name | Methyl 5-ethylpyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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